molecular formula C13H19N3O B11731492 {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine

{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine

Cat. No.: B11731492
M. Wt: 233.31 g/mol
InChI Key: IUENXCUTAUXVPZ-UHFFFAOYSA-N
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Description

{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine is a chemical compound with the molecular formula C13H19N3O It is an indazole derivative, which is a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine typically involves the reaction of indazole derivatives with appropriate alkylating agents. One common method involves the alkylation of 1H-indazole-3-carboxaldehyde with 2-(propan-2-yloxy)ethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of indazole oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated indazole derivatives.

Scientific Research Applications

{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1-[2-(propan-2-yloxy)ethyl]piperidin-4-ol: Similar in structure but with a piperidine ring instead of an indazole ring.

    1-[2-(propan-2-yloxy)ethyl]piperidin-4-amine: Similar in structure but with an amine group on the piperidine ring.

Uniqueness

The uniqueness of {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine lies in its indazole core, which imparts distinct biological activities and chemical reactivity compared to its piperidine analogs. The presence of the indazole ring allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

[1-(2-propan-2-yloxyethyl)indazol-3-yl]methanamine

InChI

InChI=1S/C13H19N3O/c1-10(2)17-8-7-16-13-6-4-3-5-11(13)12(9-14)15-16/h3-6,10H,7-9,14H2,1-2H3

InChI Key

IUENXCUTAUXVPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCN1C2=CC=CC=C2C(=N1)CN

Origin of Product

United States

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